Benzamide, N-hydroxy-N-(1,1,2-trimethyl-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-hydroxy-N-(1,1,2-trimethyl-2-propenyl)- is a chemical compound with the molecular formula C10H13NO2 It is a derivative of benzamide, characterized by the presence of a hydroxyl group and a trimethylpropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including Benzamide, N-hydroxy-N-(1,1,2-trimethyl-2-propenyl)-, can be achieved through the direct condensation of benzoic acids and amines. This reaction is often performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, mild, and highly efficient .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives typically involves the reaction between carboxylic acids and amines at high temperatures
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-hydroxy-N-(1,1,2-trimethyl-2-propenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzamide moiety can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of benzamide derivatives include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., Lewis acids). The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of Benzamide, N-hydroxy-N-(1,1,2-trimethyl-2-propenyl)- depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo compounds, while reduction may produce amines.
Scientific Research Applications
Benzamide, N-hydroxy-N-(1,1,2-trimethyl-2-propenyl)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial products.
Mechanism of Action
The mechanism of action of Benzamide, N-hydroxy-N-(1,1,2-trimethyl-2-propenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the benzamide moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. detailed studies on its exact mechanism of action are limited.
Comparison with Similar Compounds
Similar Compounds
Benzohydroxamic acid: Similar in structure but lacks the trimethylpropenyl group.
Phenylhydroxamic acid: Another hydroxamic acid derivative with a phenyl group.
N-Hydroxybenzamide: Similar to Benzamide, N-hydroxy-N-(1,1,2-trimethyl-2-propenyl)- but without the trimethylpropenyl group.
Uniqueness
Benzamide, N-hydroxy-N-(1,1,2-trimethyl-2-propenyl)- is unique due to the presence of the trimethylpropenyl group, which may confer distinct chemical and biological properties compared to other benzamide derivatives
Properties
CAS No. |
208343-76-4 |
---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-(2,3-dimethylbut-3-en-2-yl)-N-hydroxybenzamide |
InChI |
InChI=1S/C13H17NO2/c1-10(2)13(3,4)14(16)12(15)11-8-6-5-7-9-11/h5-9,16H,1H2,2-4H3 |
InChI Key |
VHMCSIWQTHVVBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C)(C)N(C(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.